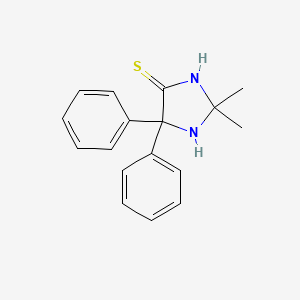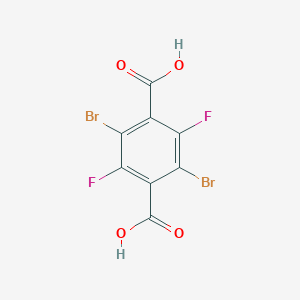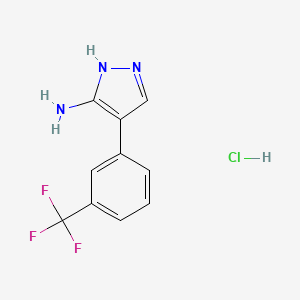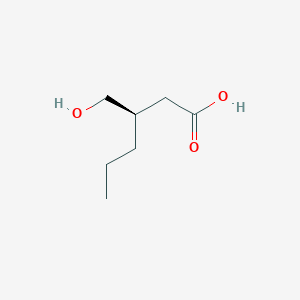
4-Fluoro-7-(trifluoromethylsulfonyl)indan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-7-(trifluoromethylsulfonyl)indan-1-one is a chemical compound with the molecular formula C10H6F4O3S and a molecular weight of 282.21 g/mol It is characterized by the presence of a fluoro group and a trifluoromethylsulfonyl group attached to an indanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-fluoroindan-1-one with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the trifluoromethylsulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-7-(trifluoromethylsulfonyl)indan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group in the indanone core can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to substitute the fluoro group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used for the reduction of the carbonyl group.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Substitution: Formation of substituted indanone derivatives.
Reduction: Formation of 4-fluoro-7-(trifluoromethylsulfonyl)indan-1-ol.
Oxidation: Formation of higher oxidation state compounds, potentially with additional functional groups.
Scientific Research Applications
4-Fluoro-7-(trifluoromethylsulfonyl)indan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-7-(trifluoromethylsulfonyl)indan-1-one involves its interaction with specific molecular targets. The fluoro and trifluoromethylsulfonyl groups can enhance the compound’s binding affinity to certain enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-7-(methylsulfonyl)-1-indanone: Similar structure but with a methylsulfonyl group instead of a trifluoromethylsulfonyl group.
7-Bromo-4-fluoro-indan-1-one: Contains a bromo group instead of a trifluoromethylsulfonyl group.
Uniqueness
4-Fluoro-7-(trifluoromethylsulfonyl)indan-1-one is unique due to the presence of the trifluoromethylsulfonyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C10H6F4O3S |
|---|---|
Molecular Weight |
282.21 g/mol |
IUPAC Name |
4-fluoro-7-(trifluoromethylsulfonyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H6F4O3S/c11-6-2-4-8(18(16,17)10(12,13)14)9-5(6)1-3-7(9)15/h2,4H,1,3H2 |
InChI Key |
XCTOWGKSIMKETF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C21)F)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12945944.png)

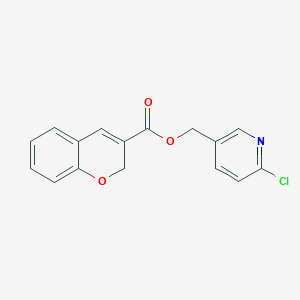
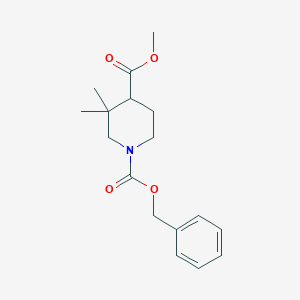
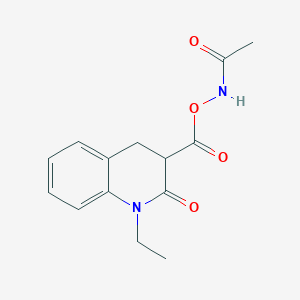
![Endo-8-azabicyclo[3.2.1]octan-2-ol;hydrochloride](/img/structure/B12945978.png)
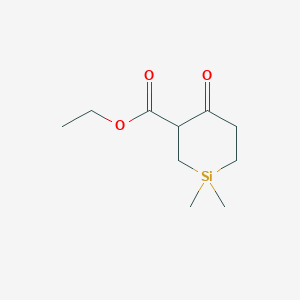
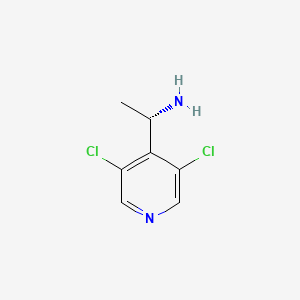

![Bicyclo[4.3.2]undecan-10-one](/img/structure/B12946006.png)
